molecular formula C16H20N4O2 B2715069 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 2034257-19-5

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2715069
CAS No.: 2034257-19-5
M. Wt: 300.362
InChI Key: ROXOSJMUVDWQMJ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its classification based on functional groups or chemical structure .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Molecular Interaction and Receptor Binding

Compounds with structural similarities to 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide have been extensively studied for their interaction with biological receptors, such as the CB1 cannabinoid receptor. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has shown potent and selective antagonism, highlighting the therapeutic potential of similar compounds in modulating receptor activity for medical applications (Shim et al., 2002).

Synthesis and Medicinal Chemistry

Research on the synthesis of novel compounds with therapeutic properties often includes molecules bearing structural resemblance to this compound. These studies aim at developing new anti-inflammatory, analgesic, and anticancer agents. For instance, novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone were synthesized and shown to have significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antibacterial and Antimicrobial Applications

The development of novel antibacterial and antimicrobial agents is another critical area of research for compounds like this compound. Pyrazolopyridine derivatives, for example, have been synthesized and evaluated for their antibacterial activity against various bacterial strains, showcasing the potential of such compounds in addressing antibiotic resistance and developing new therapeutic agents (Panda et al., 2011).

Radiochemistry and Imaging Applications

In the field of radiochemistry and imaging, structurally related compounds are synthesized for potential use as radioligands in positron emission tomography (PET) imaging. This research facilitates the non-invasive study of biological processes at the molecular level, contributing to the understanding of diseases and the development of new diagnostics and therapeutics (Wang et al., 2018).

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing the potential applications of the compound and the future research directions .

Properties

IUPAC Name

5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-15(11-19-22-12)16(21)18-9-13-4-7-20(8-5-13)14-3-2-6-17-10-14/h2-3,6,10-11,13H,4-5,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXOSJMUVDWQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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